molecular formula C16H16N2O4S B2457972 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine CAS No. 824417-06-3

2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine

Cat. No.: B2457972
CAS No.: 824417-06-3
M. Wt: 332.37
InChI Key: PZKPOSGOOKIOHU-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine is a complex organic compound that features a furan ring, an oxazole ring, and a sulfonyl group

Scientific Research Applications

2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine has several scientific research applications:

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and testing its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of potential applications in areas like medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the sulfonyl group can produce the corresponding sulfide .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-2-morpholin-4-yl-ethylamine
  • 2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid
  • (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one

Uniqueness

What sets 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(furan-2-yl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-6-8-12(9-7-11)23(19,20)15-16(18(2)3)22-14(17-15)13-5-4-10-21-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKPOSGOOKIOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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